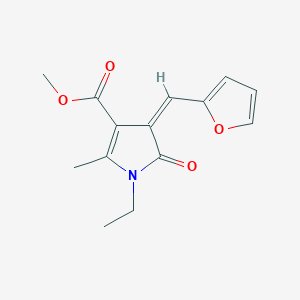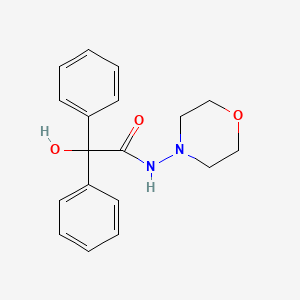![molecular formula C23H22O5 B4981830 {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4981830.png)
{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone, also known as DIMEB, is a synthetic compound that belongs to the family of benzophenones. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is not fully understood, but it is believed to be due to its ability to interact with specific cellular targets, such as enzymes and proteins. {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage and inflammation.
Biochemical and Physiological Effects:
{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of many chronic diseases, including cancer, Alzheimer's disease, and cardiovascular disease. {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
One advantage of using {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone in lab experiments is its versatility. It can be used as a fluorescent probe, a biochemical inhibitor, or a potential therapeutic agent. However, one limitation is that {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is a synthetic compound, and its effects may not be representative of those of natural compounds. Additionally, the mechanism of action of {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is not fully understood, which may limit its potential applications.
将来の方向性
There are many potential future directions for research on {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone. One direction is to further investigate its anticancer properties and potential use as a therapeutic agent. Another direction is to explore its potential as a fluorescent probe for imaging biological molecules. Additionally, further research is needed to fully understand the mechanism of action of {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is a synthetic compound that has potential applications in various fields of scientific research. Its unique properties, such as its anti-inflammatory, antioxidant, and anticancer properties, make it a promising compound for further investigation. While there are limitations to its use, such as its synthetic nature and limited understanding of its mechanism of action, there are many potential future directions for research on {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone.
合成法
{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone can be synthesized through a multistep process that involves the reaction of 2,6-dimethoxyphenol with 2-bromoethyl phenyl ether, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through purification and crystallization.
科学的研究の応用
{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. {4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has also been used as a fluorescent probe for detecting and imaging biological molecules such as proteins and nucleic acids.
特性
IUPAC Name |
[4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-25-20-9-6-10-21(26-2)23(20)28-16-15-27-19-13-11-18(12-14-19)22(24)17-7-4-3-5-8-17/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNCTNKWSLGMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)

![3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4981782.png)
![N-{4-hydroxy-2,3-dimethyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4981787.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4981797.png)

![(4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981814.png)
![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
![2-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4981828.png)
![N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4981829.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4981831.png)